molecular formula C10H6BrF2NO B1382714 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one CAS No. 1984100-22-2

5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one

Cat. No. B1382714
CAS RN: 1984100-22-2
M. Wt: 274.06 g/mol
InChI Key: PVNDBHVGURJCLL-UHFFFAOYSA-N
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Description

5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one (5-Br-2-DFMQ) is an organic compound with a wide range of applications in the field of science and technology. It is a versatile synthetic intermediate which has been used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and other materials. In addition, 5-Br-2-DFMQ has been used in the synthesis of optically active compounds and as a building block for the synthesis of heterocyclic compounds. 5-Br-2-DFMQ is a valuable synthetic intermediate for the synthesis of various compounds, and its use in scientific research and technological applications has become increasingly important.

Mechanism of Action

The mechanism of action of 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one is not fully understood. However, it is known that 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one can act as a nucleophilic reagent in the synthesis of various compounds, and it can also act as a catalyst in the synthesis of polymers and other materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one are not fully understood. However, it is known that 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one can act as a nucleophilic reagent, and thus it can interact with proteins and other biological molecules. In addition, 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one can act as a catalyst in the synthesis of polymers and other materials.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one in laboratory experiments include its high reactivity, its low cost, and its availability in a wide range of forms. However, there are some limitations to using 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one in laboratory experiments, such as its instability in air and its toxicity.

Future Directions

Future research on 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one could focus on developing more efficient and cost-effective synthesis methods, exploring its potential applications in biochemistry and medicine, and investigating its biochemical and physiological effects. In addition, research could focus on exploring its potential applications in materials science, such as in the synthesis of polymers and other materials. Furthermore, research could focus on developing new and improved methods for purifying 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one.

Scientific Research Applications

5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one has been used in many scientific research applications, such as the synthesis of heterocyclic compounds, the synthesis of optically active compounds, and the synthesis of pharmaceuticals and agrochemicals. 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one is also used as a building block for the synthesis of various compounds. In addition, 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one is used in the synthesis of polymers and other materials.

properties

IUPAC Name

5-bromo-2-(difluoromethyl)isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2NO/c11-8-3-1-2-7-6(8)4-5-14(9(7)15)10(12)13/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNDBHVGURJCLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN(C2=O)C(F)F)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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